molecular formula C16H16N2O3 B267235 N-(3-carbamoylphenyl)-2-ethoxybenzamide

N-(3-carbamoylphenyl)-2-ethoxybenzamide

Cat. No. B267235
M. Wt: 284.31 g/mol
InChI Key: FJXXBQPRAVXJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoylphenyl)-2-ethoxybenzamide, also known as N-(3-carbamoylphenyl)-2-ethoxybenzamide, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide is not fully understood. However, it has been suggested that it may act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, it has been shown to interact with various cellular receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that it can reduce tumor growth and metastasis, improve cognitive function, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide in lab experiments is its potential to act as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another advantage is its potential to modulate various signaling pathways and cellular receptors, which can provide insights into the underlying mechanisms of various diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide. One direction is the development of new derivatives with improved solubility and pharmacokinetic properties. Another direction is the study of its interactions with other drugs and biological targets, which can provide insights into its potential applications in various diseases. Additionally, the study of its mechanism of action and cellular targets can provide insights into the underlying mechanisms of various diseases and lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide can be achieved through a multistep process. The first step involves the reaction of 3-nitrobenzoic acid with ethyl 2-bromoacetate in the presence of a base to yield ethyl 2-(3-nitrophenyl)acetate. The nitro group is then reduced to an amino group using a reducing agent such as iron powder. The amino group is then protected with a carbamate group using di-tert-butyl dicarbonate. The final step involves the reaction of the protected amino group with 2-bromo-N-(3-carbamoylphenyl)-2-ethoxybenzamide(2-ethoxyphenyl)acetamide in the presence of a base to yield N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide.

Scientific Research Applications

N-(3-carbamoylphenyl)-2-ethoxybenzamide(3-carbamoylphenyl)-2-ethoxybenzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties, as well as its interactions with other drugs and biological targets.

properties

Product Name

N-(3-carbamoylphenyl)-2-ethoxybenzamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-9-4-3-8-13(14)16(20)18-12-7-5-6-11(10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

FJXXBQPRAVXJPT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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